molecular formula C18H20N2O3 B5373723 4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide

4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide

Cat. No.: B5373723
M. Wt: 312.4 g/mol
InChI Key: IIGQIJNZWDDYTH-UHFFFAOYSA-N
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Description

4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenoxybutanoyl group and a benzenecarboximidamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide typically involves the reaction of 4-methylbenzenecarboximidamide with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amine derivatives

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
  • 4-methyl-N’-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide

Comparison

Compared to similar compounds, 4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide exhibits unique properties due to the presence of the 4-methyl group and the specific positioning of the phenoxybutanoyl group

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-phenoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-16(22-15-7-5-4-6-8-15)18(21)23-20-17(19)14-11-9-13(2)10-12-14/h4-12,16H,3H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGQIJNZWDDYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)ON=C(C1=CC=C(C=C1)C)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O/N=C(/C1=CC=C(C=C1)C)\N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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